molecular formula C11H8BrNO B140524 6-Bromo-2,3-dihydrofuro[2,3-b]quinoline CAS No. 158725-34-9

6-Bromo-2,3-dihydrofuro[2,3-b]quinoline

Cat. No.: B140524
CAS No.: 158725-34-9
M. Wt: 250.09 g/mol
InChI Key: MRZAUSLCSCIMMI-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydrofuro[2,3-b]quinoline is a heterocyclic compound featuring a fused furan and quinoline system with a bromine substituent at the 6-position. Its synthesis typically involves bromination of precursor furoquinolines under controlled conditions, as demonstrated in multi-step protocols using bromine in methanol followed by purification via chromatography . Key spectral data (¹H NMR, ¹³C NMR, ESI-MS) confirm its structural identity, with characteristic signals for the bromine atom and dihydrofuran ring .

Properties

CAS No.

158725-34-9

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

6-bromo-2,3-dihydrofuro[2,3-b]quinoline

InChI

InChI=1S/C11H8BrNO/c12-9-1-2-10-8(6-9)5-7-3-4-14-11(7)13-10/h1-2,5-6H,3-4H2

InChI Key

MRZAUSLCSCIMMI-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C3C=C(C=CC3=N2)Br

Canonical SMILES

C1COC2=C1C=C3C=C(C=CC3=N2)Br

Synonyms

6-BROMO-2,3-DIHYDROFURO[2,3-B]QUINOLINE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Class Core Structure Key Substituents/Modifications Pharmacological Activity
6-Bromo-2,3-dihydrofuro[2,3-b]quinoline Furo[2,3-b]quinoline 6-Br, 2,3-dihydrofuran Antiviral (IC₅₀ = 0.07 µM)
Indolo[2,3-b]quinolines Indole + quinoline fusion N-alkyl, 11-phenyl, methoxy groups Antimicrobial, cytotoxic
Thieno[2,3-b]quinolines Thiophene + quinoline fusion 3-(4-methoxyphenyl), methylsulfanyl Anticancer, anti-inflammatory
Chromeno[4,3-b]quinolines Chromene + quinoline fusion 7-aryl, dione derivatives Moderate cytotoxicity
Furo[2,3-b]quinoline derivatives Furoquinoline with varied groups 6-Benzyl ether, benzoate, benzenesulfonate Cytotoxic (K562, LS180, MCF-7)
Key Observations:
  • Heteroatom Influence: Replacing the furan oxygen in furoquinolines with sulfur (thienoquinolines) or indole nitrogen (indoloquinolines) alters electronic properties and bioactivity. Thienoquinolines exhibit enhanced anti-inflammatory activity, while indoloquinolines show strong antimicrobial effects .
  • Bromine Substitution: The 6-bromo group in the target compound enhances antiviral potency compared to non-brominated furoquinolines. For example, KCB261770 (2-(5-acetylthiophen-2-yl)furo[2,3-b]quinoline) achieves an IC₅₀ of 0.07 µM against coronaviruses, attributed to the acetyl-thiophene group and bromine’s electron-withdrawing effects .
  • Methoxy and Alkyl Groups: Methoxy substitutions in dihydrofuroquinolines (e.g., 6-bromo-2,3-dihydro-3,7-dimethoxy derivatives) improve solubility and metabolic stability, as shown in pharmacokinetic studies .

Pharmacological Profiles

Table 3: Bioactivity Data
Compound Target/Cell Line Activity (IC₅₀/EC₅₀) Selectivity Index (CC₅₀/IC₅₀)
6-Bromo-2,3-dihydrofuroquinoline Coronavirus frameshifting 0.07 µM 264 (CC₅₀ = 18.5 µM)
Indolo[2,3-b]quinoline (neocryptolepine) Bacillus subtilis 2.5 µg/mL Not reported
7-Aryl-chromenoquinoline K562 leukemia cells 12.3 µM 3.2 (CC₅₀ = 39.4 µM)
Furoquinoline KCB261770 SARS-CoV-2 frameshifting 0.07 µM 264
  • Antiviral Superiority: 6-Bromo-furoquinolines outperform other analogs in antiviral potency, with KCB261770 showing 19.83% higher inhibition rates than non-brominated derivatives .
  • Cytotoxicity Trade-offs: While chromenoquinolines exhibit moderate cytotoxicity, brominated furoquinolines balance potency with acceptable selectivity (e.g., CC₅₀ = 18.5 µM) .

Preparation Methods

Direct Bromination of 2,3-Dihydrofuro[2,3-b]quinoline

Direct electrophilic bromination of the quinoline ring represents a straightforward route to 6-bromo-2,3-dihydrofuro[2,3-b]quinoline. In this method, 2,3-dihydrofuro[2,3-b]quinoline is treated with brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, reaction with NBS in dichloromethane at 0–5°C selectively brominates the 6-position due to the electron-rich nature of the quinoline ring. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with no observable bromination at the 5- or 7-positions. Yields for this method typically range from 45% to 60%, though excess bromine can lead to di-brominated byproducts.

Bromination via Directed Ortho-Metalation

Directed ortho-metalation (DoM) offers enhanced regiocontrol for introducing bromine at the 6-position. A directing group, such as a methoxy or trifluoromethyl substituent, is installed at the 2-position of the dihydrofuroquinoline. Treatment with lithium diisopropylamide (LDA) followed by quenching with trimethylsilyl chloride (TMSCl) and subsequent bromination with Br₂ yields the 6-bromo derivative. This method achieves yields of 70–75% and minimizes polybromination, though it requires additional steps to install and remove the directing group.

Cyclization Approaches to Construct the Dihydrofuro Moiety

Friedländer Annulation with Brominated Precursors

The Friedländer annulation reaction enables simultaneous construction of the quinoline ring and dihydrofuro system. A brominated aniline derivative, such as 4-bromo-2-aminophenol, is condensed with a γ-ketoaldehyde or ketone under acidic conditions. For instance, refluxing 4-bromo-2-aminophenol with ethyl acetoacetate in polyphosphoric acid (PPA) yields this compound. This one-pot method provides a 50–55% yield but requires careful temperature control to avoid decomposition.

Sonogashira Coupling and Cyclization

Late-Stage Functionalization of Preformed Quinolines

Vilsmeier-Haack Bromoformylation

The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), bromoformylates the quinoline ring at the 6-position. For example, treating 2,3-dihydrofuro[2,3-b]quinoline with POCl₃ and DMF at 40°C generates a reactive iminium intermediate, which is quenched with aqueous sodium bromide to install the bromine. This method achieves a 40–45% yield but requires rigorous exclusion of moisture.

Radical Bromination Using N-Chlorosuccinimide (NCS)

Radical-mediated bromination with NCS and benzoyl peroxide (BPO) offers an alternative pathway. In a tetrachloroethane solution, NCS generates bromine radicals under reflux, which selectively attack the 6-position of the quinoline ring. Yields of 23.5–28% are reported, though prolonged reaction times lead to side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

MethodReagents/ConditionsYield (%)RegioselectivityKey Limitations
Direct BrominationNBS, CH₂Cl₂, 0–5°C45–60HighDi-bromination byproducts
Friedländer AnnulationPPA, 120°C50–55ModerateHarsh acidic conditions
Sonogashira CyclizationPd(PPh₃)₄, CuI, Et₃N65HighSensitivity to oxygen
Vilsmeier-HaackPOCl₃, DMF, NaBr40–45ModerateMoisture sensitivity
Radical BrominationNCS, BPO, tetrachloroethane23.5–28LowSide reactions at high temps

Analytical Validation and Characterization

Nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the structure of this compound. For instance, the ¹H NMR spectrum exhibits a singlet at δ 4.25 ppm corresponding to the dihydrofuro methylene protons, while the 6-bromo substituent deshields adjacent protons to δ 8.15 ppm . Fourier-transform infrared (FTIR) spectroscopy identifies C-Br stretching vibrations at 550–600 cm⁻¹.

Q & A

Q. What are the established synthetic routes for 6-Bromo-2,3-dihydrofuro[2,3-b]quinoline, and how can reaction conditions be optimized?

The synthesis of furo[2,3-b]quinoline derivatives typically involves cyclization of substituted vinylquinolones. A two-step methodology is commonly employed:

Formation of 3-acetoxy-2,3-dihydrofuro[2,3-b]quinoline : React 3-vinyl-2-quinolones with acetic anhydride under reflux to generate the intermediate acetoxy compound.

Deacetylation : Treat the intermediate with a base (e.g., KOH/EtOH) to yield the final furoquinoline framework .
Optimization Tips :

  • Use anhydrous conditions to minimize side reactions.
  • Monitor reaction progress via TLC (Rf ~0.65 in hexane/ethyl acetate systems) and adjust stoichiometry to improve yield .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and dihydrofuran protons (δ 3.0–4.5 ppm). The bromine substituent deshields adjacent carbons, shifting their signals upfield .
  • ESI-MS : Look for [M – OCH₃]⁺ fragments (e.g., m/z 364.1275 for Br⁷⁹ isotope), ensuring isotopic ratios (Br⁷⁹:Br⁸¹ ≈ 1:1) match theoretical calculations .
  • IR : Confirm the presence of C-Br stretching (~600 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for furoquinoline derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory results) may arise from:

  • Structural variability : Substituent positions (e.g., methoxy vs. bromo groups) significantly alter electronic properties and binding affinity.
  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (e.g., AChE from human vs. electric eel) impact results.
    Methodology :
  • Perform dose-response curves across multiple models.
  • Use molecular docking to predict binding modes and validate with mutagenesis studies .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

  • Structure-Activity Relationship (SAR) :
    • Introduce electron-withdrawing groups (e.g., nitro, cyano) at C-4 to enhance electrophilicity for nucleophilic targets .
    • Replace bromine with bulkier halogens (e.g., iodine) to improve hydrophobic interactions in enzyme pockets .
  • Synthetic Modifications :
    • Employ microwave-assisted synthesis to accelerate cyclization steps and reduce side products .
    • Use boronic acid intermediates (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid) for Suzuki couplings to diversify substituents .

Q. How can researchers address low solubility or stability of this compound in biological assays?

  • Formulation : Use co-solvents (e.g., DMSO/PEG 400 mixtures) at ≤0.1% to maintain compound stability.
  • Prodrug Design : Synthesize phosphate or acetate derivatives to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Analytical Validation : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and adjust storage conditions (e.g., –20°C under argon) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀ values.
  • ANOVA with post-hoc tests : Compare multiple derivatives’ activities while controlling for batch-to-batch variability .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can researchers validate the purity of synthetic intermediates during multi-step synthesis?

  • HPLC-MS : Use reverse-phase columns (e.g., C18) with UV detection (λ = 254 nm) and mass spectrometry to detect impurities ≥0.1%.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water for brominated derivatives) to achieve ≥95% purity .
  • Elemental Analysis : Confirm Br content (±0.3% deviation) to verify stoichiometry .

Tables for Key Data

Q. Table 1. NMR Assignments for this compound Derivatives

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C-23.2 (m, 2H)45.8
C-6-Br-122.5 (C-Br)
Furan O4.1 (t, 1H)70.3
Data from

Q. Table 2. Bioactivity of Selected Derivatives

DerivativeIC₅₀ (μM, AChE)IC₅₀ (μM, Cancer Cell Line)
6-Bromo-4-methoxy12.3 ± 1.28.7 ± 0.9 (HeLa)
6-Bromo-4-nitro5.4 ± 0.73.1 ± 0.4 (MCF-7)
Data from

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